molecular formula C20H21ClN2O3 B11605359 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11605359
M. Wt: 372.8 g/mol
InChI Key: OKUKSUSIOFHIKJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-chlorobenzylamino group at the 3-position and a 4-propoxyphenyl moiety at the 1-position. Its molecular formula is C₂₀H₂₀ClN₂O₃, and its molecular weight is approximately 377.84 g/mol. The propoxy substituent introduces enhanced lipophilicity compared to shorter alkoxy chains, which may influence pharmacokinetic properties such as membrane permeability and oral bioavailability .

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21ClN2O3/c1-2-11-26-17-9-7-16(8-10-17)23-19(24)12-18(20(23)25)22-13-14-3-5-15(21)6-4-14/h3-10,18,22H,2,11-13H2,1H3

InChI Key

OKUKSUSIOFHIKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by cyclization. The reaction conditions often include the use of thionyl chloride (SOCl2) to facilitate the formation of the pyrrolidine ring . The specific steps are as follows:

    Reaction of Maleic Anhydride with Aromatic Amines: This step involves the opening of the maleic anhydride ring to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid.

    Cyclization: The intermediate is then cyclized using thionyl chloride to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione scaffold is highly versatile, with modifications at the 1- and 3-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų)
Target Compound 4-Propoxyphenyl 4-Chlorobenzylamino 377.84 7 ~70
3-(4-Chlorobenzyl)-1-(4-methoxyphenyl)-pyrrolidine-2,5-dione 4-Methoxyphenyl 4-Chlorobenzyl 329.78 5 ~65
3-(1H-Indol-3-yl)-1-(4-(7-azaindole)-pyrrolidine-2,5-dione 4-(7-Azaindole) 1H-Indol-3-yl ~400 (estimated) 8 ~90
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Pentyl 4’-Aminophenyl ~320 (estimated) 6 ~85

Key Observations :

The 4-chlorobenzylamino group introduces both halogen-mediated hydrophobicity and hydrogen-bonding capacity, balancing permeability and target engagement.

Rotatable Bonds and Bioavailability :

  • The target compound has 7 rotatable bonds , exceeding the threshold of ≤10 recommended for optimal oral bioavailability . However, its polar surface area (~70 Ų) remains below the 140 Ų limit, suggesting favorable absorption in vivo.
  • The 4-methoxyphenyl analog has fewer rotatable bonds (5), which may improve metabolic stability compared to the target compound.

Pharmacological Targeting: Indole- and azaindole-substituted analogs (e.g., ) exhibit affinity for serotonin receptors (5-HT1A) and serotonin transporters (SERT), highlighting the scaffold’s adaptability to diverse targets. The target compound’s 4-chlorobenzylamino group may favor interactions with hydrophobic binding pockets in enzymes or receptors.

Bioavailability and Permeability Predictions

Using Veber’s criteria for oral bioavailability :

  • Target Compound :
    • Rotatable bonds : 7 (within ≤10 limit).
    • Polar surface area : ~70 Ų (well below 140 Ų threshold).
    • Predicted bioavailability : High likelihood of adequate absorption in rats, though the propoxy group may increase first-pass metabolism.
  • 4-Methoxyphenyl Analog :
    • Lower molecular weight (329.78 vs. 377.84) and fewer rotatable bonds (5 vs. 7) suggest superior metabolic stability and possibly longer half-life.

Biological Activity

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a compound within the pyrrolidine-2,5-dione class, recognized for its diverse biological activities. This article details its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-(4-chloroanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione. It is synthesized through the reaction of maleic anhydride with aromatic amines, often utilizing thionyl chloride (SOCl2) to facilitate the formation of the pyrrolidine core. The detailed synthesis pathway can be summarized as follows:

  • Formation of the Aromatic Amine : Reaction of 4-chlorobenzylamine with a suitable precursor.
  • Cyclization : The addition of maleic anhydride leads to the formation of the pyrrolidine ring.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine-2,5-diones exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis and function .

Anticancer Activity

Studies have highlighted the anticancer potential of related pyrrolidine derivatives. For example, certain compounds have demonstrated inhibition of cell proliferation in cancer cell lines, suggesting that 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione may act through apoptosis induction and cell cycle arrest mechanisms. Specific pathways involve modulation of pro-apoptotic and anti-apoptotic factors within the cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in stimulated immune cells, indicating a potential role in treating inflammatory diseases .

The biological activity of 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors that mediate cellular responses to growth factors or cytokines.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione, it is essential to compare it with other derivatives:

Compound NameStructureBiological Activity
3-(4-Aminophenyl)pyrrolidine-2,5-dioneStructureModerate antimicrobial activity
3-(4-Methoxyphenyl)pyrrolidine-2,5-dioneStructureLow anticancer activity
3-(4-Bromophenyl)pyrrolidine-2,5-dioneStructureHigh anti-inflammatory effects

The presence of specific substituents like chlorine and propoxy groups in our compound enhances its biological profile compared to others.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of similar compounds:

  • Antimicrobial Study : A study demonstrated that pyrrolidine derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus.
  • Cancer Cell Proliferation : In vitro assays showed that related compounds reduced viability in cancer cell lines by over 70% at concentrations above 20 µM after 48 hours.
  • Inflammatory Response : A comparative study indicated that compounds similar to 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione significantly reduced TNF-alpha levels by up to 50% in macrophage cultures.

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